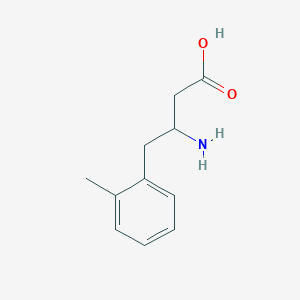

3-Amino-4-(o-tolyl)butyric Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-4-(o-トリル)酪酸: は、分子式C11H15NO2を持つ有機化合物です。これは、酪酸の誘導体であり、酪酸の骨格にアミノ基とo-トリル基が結合しています。

2. 製法

合成経路と反応条件

3-アミノ-4-(o-トリル)酪酸の合成は、通常、以下の手順で実施されます。

出発物質: 合成は、o-トルイジンや酪酸などの市販の出発物質から始まります。

反応工程:

工業生産方法

3-アミノ-4-(o-トリル)酪酸の工業生産は、同様の合成経路に従いますが、より大規模な規模で行われます。このプロセスには以下が含まれます。

バルク処理: 出発物質と試薬を大量に扱う。

最適化: 収率と純度を最大にするために反応条件を最適化する。

精製: 再結晶やクロマトグラフィーなどの技術を用いて最終生成物を精製する。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(o-tolyl)butyric Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and butyric acid.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling large quantities of starting materials and reagents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

反応の種類

3-アミノ-4-(o-トリル)酪酸は、以下を含む様々な化学反応を起こします。

酸化: アミノ基は、対応するニトロまたはニトロソ誘導体に酸化され得る。

還元: カルボン酸基は、アルコールに還元され得る。

置換: 芳香環は、求電子置換反応を受け得る。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: ルイス酸触媒の存在下で臭素やクロロメタンなどの求電子剤。

主要な生成物

酸化: ニトロまたはニトロソ誘導体。

還元: アルコール誘導体。

置換: ハロゲン化芳香族化合物。

4. 科学研究への応用

3-アミノ-4-(o-トリル)酪酸は、科学研究でいくつかの用途があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用される。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されている。

医学: 抗炎症作用や鎮痛作用を含む、その潜在的な治療特性について調査されている。

産業: 医薬品向けの特殊化学品や中間体の合成に使用される。

科学的研究の応用

3-Amino-4-(o-tolyl)butyric Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

作用機序

3-アミノ-4-(o-トリル)酪酸の作用機序には、特定の分子標的との相互作用が関与しています。

分子標的: 生物系における酵素や受容体。

経路: この化合物は、炎症や痛み関連の生化学経路を調節する可能性がある。

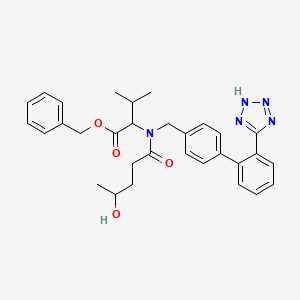

類似化合物との比較

類似化合物

β-ヒドロキシ酪酸: アミノ基ではなくヒドロキシル基を持つ別の酪酸誘導体。

4-O-トリル酪酸: 類似の構造だが、アミノ基がない。

独自性

3-アミノ-4-(o-トリル)酪酸: は、アミノ基とo-トリル基の両方を持っているため、アナログと比較して異なる化学的および生物学的特性を示す。

特性

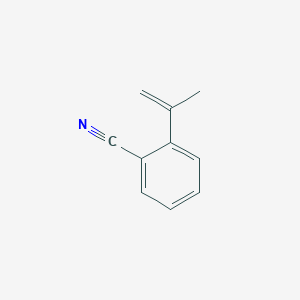

IUPAC Name |

3-amino-4-(2-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGLTHUKEHCADU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)

![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)